4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde is a complex organic compound that features a pyrrolidine ring, an oxadiazole ring, and a benzaldehyde group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the pyrrolidine and oxadiazole rings contributes to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde typically involves multiple steps. One common method starts with the commercially available terephthalaldehyde. The synthetic route includes an acetal reaction, followed by a nucleophilic reaction, and concludes with a hydrolysis reaction . The reaction conditions often involve the use of dilute hydrochloric acid at elevated temperatures, with magnetic stirring and refluxing to ensure complete reaction .
Chemical Reactions Analysis
4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Scientific Research Applications
4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of small molecule inhibitors for anticancer drugs.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins, potentially inhibiting their function. The oxadiazole ring may contribute to the compound’s ability to form hydrogen bonds and interact with biological molecules, affecting various pathways .
Comparison with Similar Compounds
Similar compounds include those containing pyrrolidine or oxadiazole rings, such as:
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one have similar structural features and biological activities.
Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole and 1,3,4-oxadiazole are known for their broad range of chemical and biological properties. 4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde stands out due to its combined structural features, which provide a unique set of chemical and biological properties.
Properties
IUPAC Name |
4-[5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-10-11-3-5-12(6-4-11)14-15-13(19-16-14)9-17-7-1-2-8-17/h3-6,10H,1-2,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDPWEKGMUCOJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.